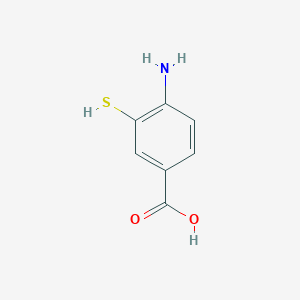

4-アミノ-3-メルカプト安息香酸

概要

説明

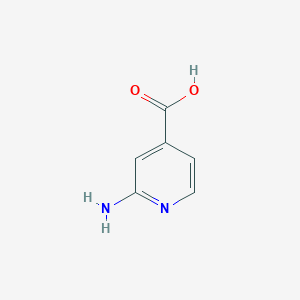

4-Amino-3-mercaptobenzoic acid is an organic compound with the molecular formula C7H7NO2S It is characterized by the presence of an amino group (-NH2) at the fourth position and a thiol group (-SH) at the third position on a benzoic acid ring

科学的研究の応用

4-Amino-3-mercaptobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique functional groups make it a valuable intermediate in various chemical reactions.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its thiol group can form covalent bonds with cysteine residues in proteins, making it useful in biochemical assays.

Medicine: Research on 4-Amino-3-mercaptobenzoic acid includes its potential use as a drug precursor. Its ability to interact with biological molecules makes it a candidate for drug development.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications.

作用機序

Target of Action

4-Amino-3-mercaptobenzoic acid (AMBA) is primarily used in the fabrication of gold nanoparticles . It has been shown to be an effective sensor for chloride, as well as other aldehydes, such as acetaldehyde and acridone . Therefore, its primary targets are these chemical entities.

Mode of Action

AMBA interacts with its targets through a process known as functionalization. This involves the formation of a strong covalent bond between the sulfur atom in the thiol group of AMBA and the gold atoms in the nanoparticles . This interaction results in the formation of AMBA-functionalized gold nanoparticles .

Biochemical Pathways

The biochemical pathways affected by AMBA are primarily related to the detection and sensing of certain chemical entities. When AMBA-functionalized gold nanoparticles come into contact with chloride or certain aldehydes, distinct changes occur in both color and absorption properties . This change can be used to detect and quantify the presence of these chemical entities.

Pharmacokinetics

Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 0.97 , suggesting that it may have good bioavailability.

Result of Action

The primary result of AMBA’s action is the formation of functionalized gold nanoparticles that can act as effective sensors for chloride and certain aldehydes . These nanoparticles exhibit distinct changes in color and absorption properties when they interact with these chemical entities , allowing for their detection and quantification.

Action Environment

The action of AMBA can be influenced by various environmental factors. For instance, the process of functionalizing gold nanoparticles with AMBA is typically carried out in water . Additionally, the colorimetric performance of AMBA-functionalized gold nanoparticles can be enhanced with increasing concentrations of AMBA . Therefore, the action, efficacy, and stability of AMBA can be influenced by factors such as the solvent used and the concentration of AMBA.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-mercaptobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzoic acid with thiourea, followed by reduction of the nitro group to an amino group. The reaction conditions typically include:

Reaction with Thiourea: 4-Nitrobenzoic acid is reacted with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to form the intermediate 4-nitro-3-mercaptobenzoic acid.

Reduction: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of 4-Amino-3-mercaptobenzoic acid may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

4-Amino-3-mercaptobenzoic acid undergoes various chemical reactions, including:

Oxidation: The thiol group (-SH) can be oxidized to form a disulfide bond (-S-S-). Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: The amino group (-NH2) can be reduced to form an amine (-NH3). Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides (R-X) are used in these reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Alkyl halides (R-X), bases such as sodium hydroxide (NaOH)

Major Products Formed

Oxidation: Formation of disulfide bonds (-S-S-)

Reduction: Formation of amines (-NH3)

Substitution: Formation of substituted benzoic acids with various functional groups

類似化合物との比較

4-Amino-3-mercaptobenzoic acid can be compared with other similar compounds to highlight its uniqueness:

4-Amino-3-hydroxybenzoic acid: This compound has a hydroxyl group (-OH) instead of a thiol group (-SH). The presence of the thiol group in 4-Amino-3-mercaptobenzoic acid provides different reactivity and applications.

4-Amino-3-methylbenzoic acid: This compound has a methyl group (-CH3) instead of a thiol group (-SH). The thiol group in 4-Amino-3-mercaptobenzoic acid allows for unique interactions with biological molecules.

4-Amino-3-nitrobenzoic acid: This compound has a nitro group (-NO2) instead of a thiol group (-SH)

特性

IUPAC Name |

4-amino-3-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,11H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIJDDIBBUUVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344579 | |

| Record name | 4-Amino-3-mercaptobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14543-45-4 | |

| Record name | 4-Amino-3-mercaptobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14543-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-mercaptobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

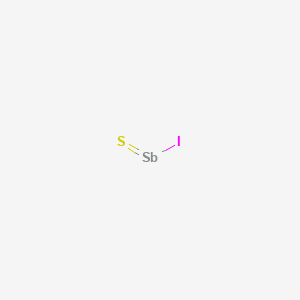

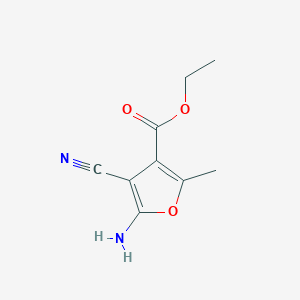

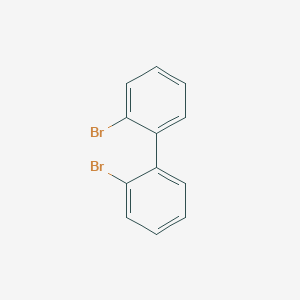

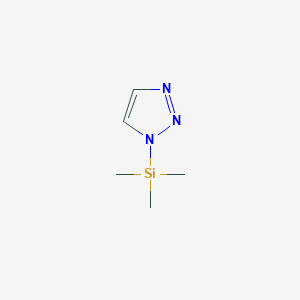

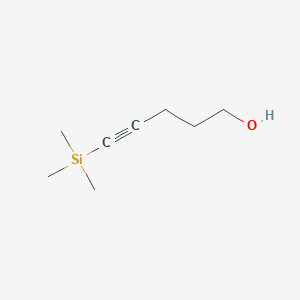

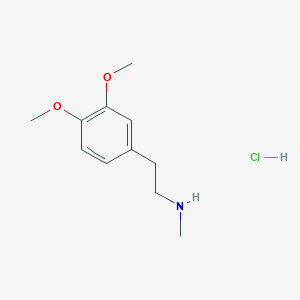

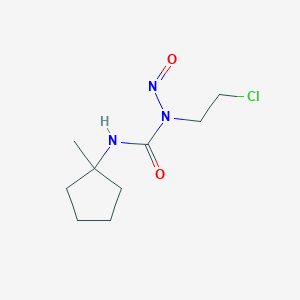

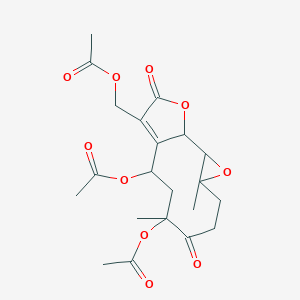

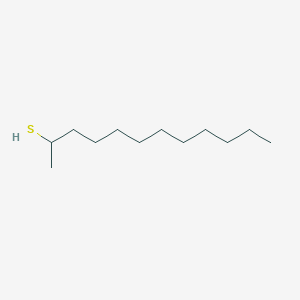

Feasible Synthetic Routes

Q1: What are the main applications of 4-amino-3-mercaptobenzoic acid in materials science?

A: 4-amino-3-mercaptobenzoic acid is a valuable monomer for synthesizing high-strength, high-modulus polymers. It can be copolymerized with other monomers like 3,4-diaminobenzoic acid to create block copolymers incorporating rigid-rod segments for reinforcement. These polymers exhibit desirable mechanical properties like high tensile strength and modulus, making them suitable for applications demanding robust materials. []

Q2: How is 4-amino-3-mercaptobenzoic acid used in the synthesis of benzothiazole derivatives?

A: 4-amino-3-mercaptobenzoic acid serves as a key starting material for synthesizing various substituted benzothiazole-6-carboxylic acids. This reaction involves condensing the compound with different aldehydes using nitrobenzene as an oxidant. [] This method offers a convenient route to access a diverse range of benzothiazole derivatives with potential applications in medicinal chemistry and materials science.

Q3: Can you describe a specific example of a biologically active compound derived from 4-amino-3-mercaptobenzoic acid?

A: One study highlighted the synthesis of a specific benzothiazole-6-carboxylic acid derivative (compound 4i) from 4-amino-3-mercaptobenzoic acid. This compound demonstrated promising in vitro activity as an inhibitor of β-hematin formation. [] β-Hematin formation is a crucial step in the life cycle of the malaria parasite, suggesting that this 4-amino-3-mercaptobenzoic acid derivative could potentially be further explored for its antimalarial properties.

Q4: What alternative synthetic routes exist for preparing 4-amino-3-mercaptobenzoic acid?

A: While commercially available, 4-amino-3-mercaptobenzoic acid can be synthesized from 4-aminobenzonitrile. [] This multi-step process involves thiocyanation of the starting material followed by hydrolysis to yield 4-amino-3-mercaptobenzoic acid. This synthetic route provides a means to prepare the compound when direct purchase is not feasible or for research purposes requiring specific synthetic modifications.

Q5: Are there any known applications of 4-amino-3-mercaptobenzoic acid in the field of nanoscience?

A: Research demonstrates the use of 4-amino-3-mercaptobenzoic acid in functionalizing gold nanoparticles. [] The thiol group in 4-amino-3-mercaptobenzoic acid can readily bind to gold surfaces, enabling the creation of functionalized nanoparticles for various applications. This conjugation strategy could be explored for applications such as sensing, catalysis, and drug delivery.

Q6: Has 4-amino-3-mercaptobenzoic acid been investigated for its potential therapeutic applications beyond antimalarial activity?

A: Interestingly, 4-amino-3-mercaptobenzoic acid, along with its ethyl ester hydrochloride derivative, has shown potential as a decontaminating agent against mustard gas and nitrogen mustards. [] This research highlights the diverse applications of 4-amino-3-mercaptobenzoic acid and its derivatives, extending beyond their use as building blocks for complex molecules.

Q7: What analytical techniques are typically employed to characterize and quantify 4-amino-3-mercaptobenzoic acid?

A: Common techniques used to characterize 4-amino-3-mercaptobenzoic acid and its derivatives include ¹H-NMR and MS. [] These spectroscopic methods provide valuable information about the structure and purity of the synthesized compounds. Furthermore, techniques like elemental analysis can be used to confirm the elemental composition and purity of the compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)